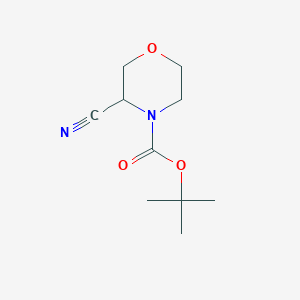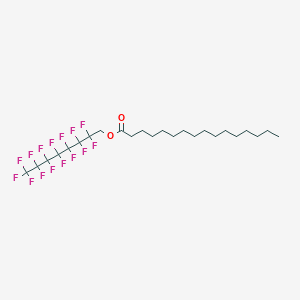
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate is a fluorinated surfactant that has been widely used in scientific research applications. It is a hydrophobic compound that can form stable monolayers at the air-water interface, making it useful in various fields such as material science, biophysics, and biochemistry.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate has been used in various scientific research applications, including:
1. Surface Science: It can be used to study the properties of surfaces and interfaces, such as surface tension, contact angle, and surface morphology.
2. Biophysics: It can be used to study the structure and function of biological membranes, such as lipid bilayers and monolayers.
3. Biochemistry: It can be used to study the interactions between proteins and membranes, as well as the effects of surfactants on enzyme activity.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate is not fully understood. However, it is known to interact with lipid membranes and alter their properties, such as fluidity and permeability. It can also form stable monolayers at the air-water interface, which can be used to study the properties of surfaces and interfaces.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate are not well studied. However, it has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for various scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate in lab experiments include its ability to form stable monolayers at the air-water interface, its low toxicity, and its ability to alter the properties of lipid membranes. However, its hydrophobic nature can make it difficult to dissolve in aqueous solutions, and its high cost can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate in scientific research. These include:
1. Developing new synthesis methods to improve the efficiency and cost-effectiveness of producing 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate.
2. Studying the biochemical and physiological effects of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate in more detail to better understand its mechanism of action.
3. Exploring new scientific research applications for 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate, such as in drug delivery or nanotechnology.
4. Developing new derivatives of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate with improved properties or functionalities for specific scientific research applications.
Conclusion:
In conclusion, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate is a fluorinated surfactant that has been widely used in various scientific research applications. Its ability to form stable monolayers at the air-water interface and alter the properties of lipid membranes makes it a valuable tool in surface science, biophysics, and biochemistry. While its mechanism of action and biochemical and physiological effects are not well understood, there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate involves the reaction of perfluorooctyl iodide with sodium hexadecanoate in the presence of a palladium catalyst. This method has been described in detail in various scientific papers and is considered to be a reliable and efficient way to produce 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate.
Propiedades
Número CAS |
111918-97-9 |
|---|---|
Nombre del producto |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate |
Fórmula molecular |
C24H33F15O2 |
Peso molecular |
638.5 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl hexadecanoate |
InChI |
InChI=1S/C24H33F15O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(40)41-16-18(25,26)19(27,28)20(29,30)21(31,32)22(33,34)23(35,36)24(37,38)39/h2-16H2,1H3 |
Clave InChI |
UVEQCEJZVJUIQQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Sinónimos |
Hexadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



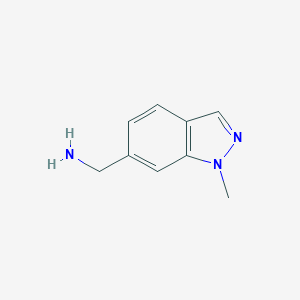

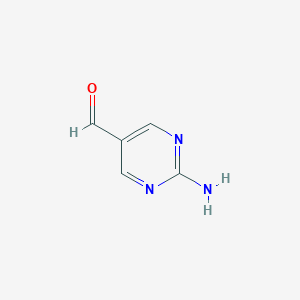

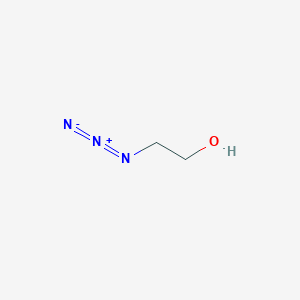
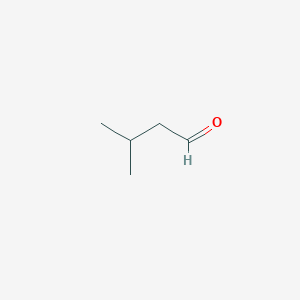
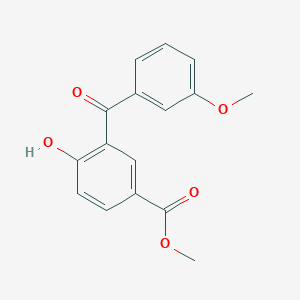
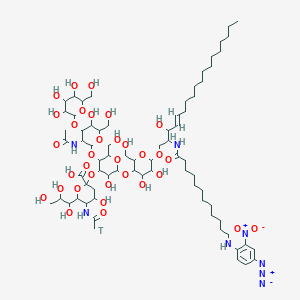
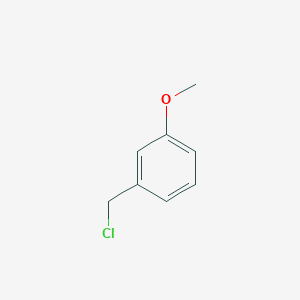
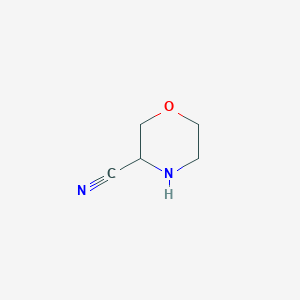
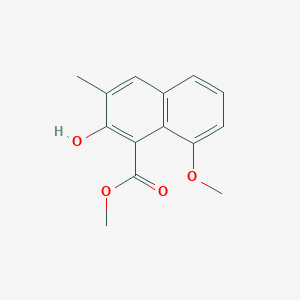
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
